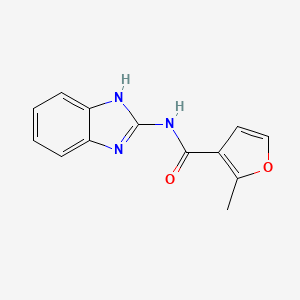
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as MSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSMA is a member of the sulfonylurea family of herbicides and is commonly used as a selective post-emergence herbicide in agriculture. However, the focus of
Mécanisme D'action
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide exerts its effects on cancer cells by inhibiting the activity of enzymes involved in the cell cycle and DNA replication. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide also induces the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been found to affect various biochemical and physiological processes in cancer cells. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide inhibits the activity of enzymes involved in energy metabolism, leading to a decrease in ATP production. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide also disrupts the redox balance in cancer cells, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments include its potent activity against cancer cells, its ability to enhance the efficacy of chemotherapy drugs, and its relatively low toxicity compared to other cancer drugs. However, the limitations of using N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments include its potential toxicity to non-cancerous cells and the need for further studies to determine optimal dosages and treatment regimens.
Orientations Futures
There are several future directions for research on N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One potential direction is to investigate the use of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in combination with other cancer drugs to enhance their efficacy. Another direction is to study the potential use of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in cancer treatment.
Méthodes De Synthèse
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be synthesized by reacting N-methyl-N-(3-nitrophenyl)glycinamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide as a white crystalline solid.
Applications De Recherche Scientifique
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been studied for its potential use in cancer treatment. Studies have shown that N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Furthermore, N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been shown to enhance the efficacy of chemotherapy drugs when used in combination with them.
Propriétés
IUPAC Name |
N-methyl-2-(N-methylsulfonyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-11-10(14)7-12(19(2,17)18)8-4-3-5-9(6-8)13(15)16/h3-6H,7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSYGFRCZZSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)


![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)





![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)
![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)